molecular formula C24H26N2O5 B13451602 5'-Hydroxyphenyl Carvedilol-d5

5'-Hydroxyphenyl Carvedilol-d5

Cat. No.: B13451602
M. Wt: 427.5 g/mol
InChI Key: PVUVZUBTCLBJMT-SUPLBRQZSA-N
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Description

5’-Hydroxyphenyl Carvedilol-d5 is a stable isotope-labeled compound and a metabolite of Carvedilol. It is primarily used in scientific research as a reference standard for the analysis of Carvedilol and its metabolites. The compound has a molecular formula of C24H21D5N2O5 and a molecular weight of 427.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Hydroxyphenyl Carvedilol-d5 involves the incorporation of deuterium atoms into the hydroxyphenyl group of Carvedilol. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of 5’-Hydroxyphenyl Carvedilol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and isotopic labeling of the compound .

Chemical Reactions Analysis

Types of Reactions

5’-Hydroxyphenyl Carvedilol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinone derivatives, phenyl derivatives, and various substituted hydroxyphenyl compounds. These products are often analyzed using techniques like HPLC and mass spectrometry to confirm their structure and purity .

Scientific Research Applications

5’-Hydroxyphenyl Carvedilol-d5 is widely used in scientific research for various applications, including:

Mechanism of Action

The mechanism of action of 5’-Hydroxyphenyl Carvedilol-d5 is similar to that of Carvedilol. It acts as a non-selective beta-adrenergic antagonist and an alpha-1 adrenergic antagonist. The compound blocks the action of catecholamines (epinephrine and norepinephrine) on beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. It also blocks alpha-1 adrenergic receptors, causing vasodilation and a further reduction in blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Hydroxyphenyl Carvedilol-d5 is unique due to its stable isotope labeling, which makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis of Carvedilol and its metabolites in biological samples .

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

427.5 g/mol

IUPAC Name

3-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol

InChI

InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i14D2,15D2,17D

InChI Key

PVUVZUBTCLBJMT-SUPLBRQZSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=C(C=CC(=C4)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O

Origin of Product

United States

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